![molecular formula C15H24O5S B1620915 3,3,3-Triethoxypropylsulfonylbenzene CAS No. 38435-09-5](/img/structure/B1620915.png)
3,3,3-Triethoxypropylsulfonylbenzene
Overview
Description
3,3,3-Triethoxypropylsulfonylbenzene, also known as TESPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TESPSB is a sulfonate ester that can be synthesized using different methods, and its unique structure allows it to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,3,3-Triethoxypropylsulfonylbenzene is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with the target molecules. 3,3,3-Triethoxypropylsulfonylbenzene can also act as a hydrophobic anchor, allowing it to interact with hydrophobic regions of the target molecules.
Biochemical and Physiological Effects:
3,3,3-Triethoxypropylsulfonylbenzene has been shown to exhibit various biochemical and physiological effects, including the enhancement of peptide and protein solubility and stability, the formation of micelles, and the modification of metal-organic frameworks. 3,3,3-Triethoxypropylsulfonylbenzene has also been shown to have antibacterial and antifungal properties, and it has been used as a drug delivery system for anticancer agents.
Advantages and Limitations for Lab Experiments
3,3,3-Triethoxypropylsulfonylbenzene has several advantages for lab experiments, including its ability to enhance the solubility and stability of peptides and proteins, its surfactant properties, and its ability to modify metal-organic frameworks. However, 3,3,3-Triethoxypropylsulfonylbenzene also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several potential future directions for the research on 3,3,3-Triethoxypropylsulfonylbenzene, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug delivery and other fields. Some of the specific future directions include the synthesis of 3,3,3-Triethoxypropylsulfonylbenzene derivatives with improved properties, the use of 3,3,3-Triethoxypropylsulfonylbenzene as a modifier in the synthesis of new materials, and the investigation of 3,3,3-Triethoxypropylsulfonylbenzene as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, 3,3,3-Triethoxypropylsulfonylbenzene is a sulfonate ester that has gained significant attention in the scientific community due to its potential applications in various fields. 3,3,3-Triethoxypropylsulfonylbenzene can be synthesized using different methods, and its unique structure allows it to exhibit various biochemical and physiological effects. 3,3,3-Triethoxypropylsulfonylbenzene has several advantages for lab experiments, but it also has some limitations. There are several potential future directions for the research on 3,3,3-Triethoxypropylsulfonylbenzene, and further studies are needed to fully understand its properties and potential applications.
Scientific Research Applications
3,3,3-Triethoxypropylsulfonylbenzene has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and pharmacology. 3,3,3-Triethoxypropylsulfonylbenzene is commonly used as a sulfonate ester protecting group for amino acids and peptides, and it has been shown to enhance the solubility and stability of peptides and proteins. 3,3,3-Triethoxypropylsulfonylbenzene has also been used as a surfactant in micelle formation and as a modifier in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
3,3,3-triethoxypropylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5S/c1-4-18-15(19-5-2,20-6-3)12-13-21(16,17)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPIOMYIYYWSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCS(=O)(=O)C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369760 | |
Record name | 3,3,3-triethoxypropylsulfonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38435-09-5 | |
Record name | 3,3,3-triethoxypropylsulfonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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